molecular formula C24H37N3O4S B1456577 Dansyl-L-leucine cyclohexylammonium salt CAS No. 42954-58-5

Dansyl-L-leucine cyclohexylammonium salt

Cat. No. B1456577
CAS RN: 42954-58-5
M. Wt: 463.6 g/mol
InChI Key: KMKWMTLYBLHMGU-RSAXXLAASA-N
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Description

Dansyl-L-leucine cyclohexylammonium salt is a fluorogenic amino acid used for proteomics research . It has a molecular weight of 463.63 and a molecular formula of C18H24N2O4S•C6H13N .


Synthesis Analysis

The synthesis of Dansyl-L-leucine cyclohexylammonium salt involves the incorporation of the unnatural amino acid into expressed proteins by use of a mutated aminoacyl-tRNA synthetase specific for dansylalanine .


Molecular Structure Analysis

The molecular structure of Dansyl-L-leucine cyclohexylammonium salt is represented by the formula C18H24N2O4S•C6H13N . The InChI key for this compound is KMKWMTLYBLHMGU-RSAXXLAASA-N .


Chemical Reactions Analysis

Dansyl-L-leucine cyclohexylammonium salt can be incorporated into proteins by newly developing techniques that expand the genetic code . This process involves the use of a mutated aminoacyl-tRNA synthetase specific for dansylalanine .


Physical And Chemical Properties Analysis

Dansyl-L-leucine cyclohexylammonium salt is a solid substance that should be stored at -20°C . It has a molecular weight of 463.63 .

Scientific Research Applications

  • Chromatographic Behavior and Enantioselective Separation Dansyl-L-leucine cyclohexylammonium salt exhibits interesting chromatographic behaviors, especially in terms of the separation of its enantiomers on a beta-cyclodextrin stationary phase. The separation process is influenced by the association of the amino acid with its cyclohexylammonium counter ion, leading to unusual chromatographic profiles. This feature has implications for understanding the thermodynamics and enantioselective driving forces of separation in chromatography (Skrdla et al., 2003).

  • Fluorescent Indicators in Molecular Recognition The compound is utilized in the synthesis of fluorescent indicators for molecular recognition. Studies on fluorophore−amino acid−cyclodextrin triad systems, which include N-dansyl-l-leucine-modified cyclodextrins, have shown their efficacy as fluorescent indicators. These indicators help in understanding the molecular interactions and inclusion phenomena in chemical systems, useful in fields like bioanalytical chemistry (Ikeda et al., 1996).

  • Dansylation Reaction Studies Dansyl-L-leucine cyclohexylammonium salt plays a role in the study of the dansylation reaction of amino acids, peptides, and proteins. This involves exploring the reaction rates and conditions for optimal dansylation, which is crucial for the analytical determination and characterization of these biological molecules (Gros & Labouesse, 2005).

  • Conformational Studies in Chemistry Research involving N-dansyl-l-leucine-appended β-cyclodextrin, a derivative of dansyl-L-leucine cyclohexylammonium salt, provides insights into the conformational aspects of molecules. NMR studies of these derivatives help in understanding the structural dynamics and molecular interactions in complex chemical systems (Ikeda et al., 1997).

  • Enantiomeric Separation and Optical Enrichment The compound is involved in the optical enrichment of amino acids through the formation of crystalline inclusion complexes with cyclodextrins. This process is essential for separating enantiomers of amino acids like leucine, which has implications in stereochemistry and pharmaceutical research (Jin et al., 1989).

  • Chiral Recognition Mechanisms Dansyl derivatives, including Dansyl-Leucine, are studied for their chiral separation mechanisms. Molecular dynamics investigations help understand the binding and recognition mechanisms at the molecular level, which are pivotal in fields like chiral chromatography and drug development (Mauro et al., 2021).

Future Directions

While specific future directions for Dansyl-L-leucine cyclohexylammonium salt are not mentioned in the sources retrieved, its use as a fluorogenic amino acid for proteomics research suggests potential applications in the study of protein structure and function .

properties

IUPAC Name

cyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S.C6H13N/c1-12(2)11-15(18(21)22)19-25(23,24)17-10-6-7-13-14(17)8-5-9-16(13)20(3)4;7-6-4-2-1-3-5-6/h5-10,12,15,19H,11H2,1-4H3,(H,21,22);6H,1-5,7H2/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKWMTLYBLHMGU-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195579
Record name N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-leucine, compound with cyclohexylamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dansyl-L-leucine cyclohexylammonium salt

CAS RN

42954-58-5
Record name L-Leucine, N-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-, compd. with cyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42954-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-leucine, compound with cyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042954585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-leucine, compound with cyclohexylamine (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30195579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-L-leucine, compound with cyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.908
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Szterk, M Roszko - Journal of Liquid Chromatography & Related …, 2014 - Taylor & Francis
… -L-aspartic acid bis(cyclohexylammonium) salt (D0500), dansylglycine (D0875), dansyl-L-isoleucine cyclohexylammonium salt (D1125), dansyl-L-leucine cyclohexylammonium salt (…
Number of citations: 27 www.tandfonline.com
EVA KOKOT - ffa.uni-lj.si
V okviru diplomske naloge smo spoznali značilnosti in problematiko protitumorne učinkovine etopozida ter v 60. letih prejšnjega stoletja razvite tehnike posušenega krvnega madeža. …
Number of citations: 0 www.ffa.uni-lj.si

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